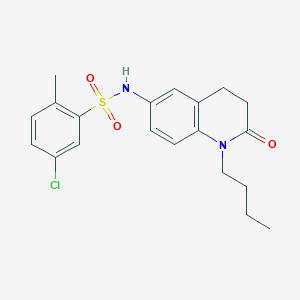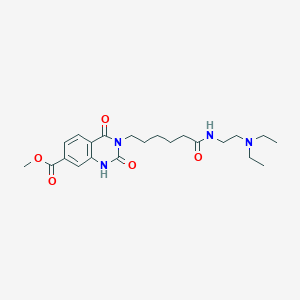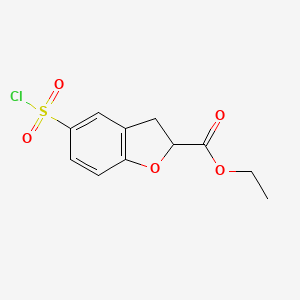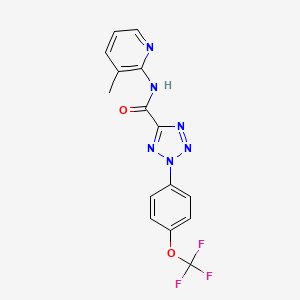
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline group would likely contribute to the rigidity of the molecule, while the butyl and 2-oxo groups could potentially introduce some flexibility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has delved into the synthesis and characterization of related sulfonamide derivatives, revealing their potential in various scientific domains. For instance, the synthesis of novel sulfonamide compounds involving quinoline and its derivatives has been shown to contribute to the development of antimicrobial agents. These synthesized compounds exhibit significant antimicrobial activity against a range of bacteria and fungi, underscoring their potential in addressing microbial resistance (Vanparia et al., 2010). Furthermore, sulfonamide derivatives have been identified as potent inhibitors of protein kinases, offering insights into the development of therapeutic agents targeting various diseases (Hidaka et al., 1984).
Antimicrobial and Antitumor Activity
Sulfonamide compounds, including those structurally related to the specified chemical, have demonstrated promising antimicrobial and antitumor activities. These findings are critical in the search for new therapeutic agents against resistant microbial strains and various forms of cancer. For example, some sulfonamide derivatives have shown exceptional activity in vitro against cancer cell lines, highlighting their potential as antitumor agents (Pomarnacka et al., 2001).
Molecular Mechanisms and Binding Interactions
The study of sulfonamide derivatives extends to understanding their molecular mechanisms and binding interactions with biological targets. Research has shed light on how these compounds interact with enzymes and DNA, providing a foundation for designing more effective drugs. For instance, the interaction of sulfonamide compounds with DNA has been explored, revealing insights into their potential mechanism of action as therapeutic agents (Kharwar & Dixit, 2021).
Advanced Applications
Beyond their biological activities, sulfonamide derivatives have found applications in various advanced scientific research areas. These include the development of fluorescent zinc sensors and catalysts for chemical reactions, demonstrating the versatility of sulfonamide compounds in contributing to diverse scientific advancements (Mikata et al., 2009; Işci et al., 2014).
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-3-4-11-23-18-9-8-17(12-15(18)6-10-20(23)24)22-27(25,26)19-13-16(21)7-5-14(19)2/h5,7-9,12-13,22H,3-4,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVMBACIHHNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)


![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2450999.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2451000.png)
![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)